Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6S)-6-Carboxy-6-(glycylamino)hexanoyl]-D-alanyl-D-alanine typically involves peptide synthesis techniques. The process includes the coupling of glycyl-L-alpha-amino-epsilon-pimelyl with D-alanyl-D-alanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an appropriate solvent like DMF (dimethylformamide) under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, facilitating purification and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
N-[(6S)-6-Carboxy-6-(glycylamino)hexanoyl]-D-alanyl-D-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[(6S)-6-Carboxy-6-(glycylamino)hexanoyl]-D-alanyl-D-alanine has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in inhibiting PAICS protein, which is involved in purine biosynthesis.
Industry: Utilized in the development of peptide-based drugs and biochemical assays.
Mechanism of Action
The compound exerts its effects by interfering with the PAICS protein, a key enzyme in the purine biosynthesis pathway. By inhibiting PAICS, N-[(6S)-6-Carboxy-6-(glycylamino)hexanoyl]-D-alanyl-D-alanine reduces the accumulation of SAICAR and SAICAr, which are intermediates in this pathway . This inhibition can modulate cellular metabolism and has potential therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine: A similar dipeptide with comparable biological activity.
N-acyl-L-alpha-amino acids: Compounds with similar structural features and biological functions.
Uniqueness
N-[(6S)-6-Carboxy-6-(glycylamino)hexanoyl]-D-alanyl-D-alanine is unique due to its specific ability to interfere with PAICS protein and reduce SAICAR and SAICAr accumulation. This specific interaction distinguishes it from other dipeptides and related compounds .
Properties
Molecular Formula |
C15H26N4O7 |
---|---|
Molecular Weight |
374.39 g/mol |
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-7-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-7-oxoheptanoic acid |
InChI |
InChI=1S/C15H26N4O7/c1-8(13(22)18-9(2)14(23)24)17-11(20)6-4-3-5-10(15(25)26)19-12(21)7-16/h8-10H,3-7,16H2,1-2H3,(H,17,20)(H,18,22)(H,19,21)(H,23,24)(H,25,26)/t8-,9-,10+/m1/s1 |
InChI Key |
RALBRZJHHGWNNU-BBBLOLIVSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)CCCC[C@@H](C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)CCCCC(C(=O)O)NC(=O)CN |
Origin of Product |
United States |
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